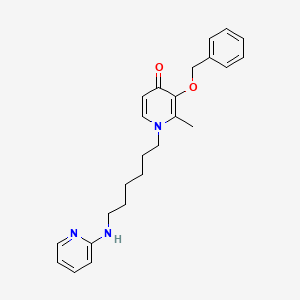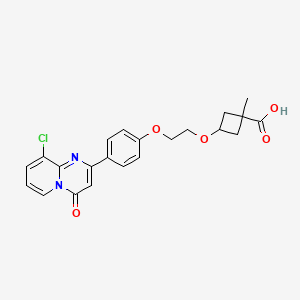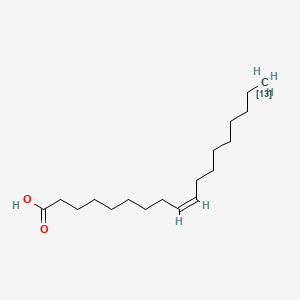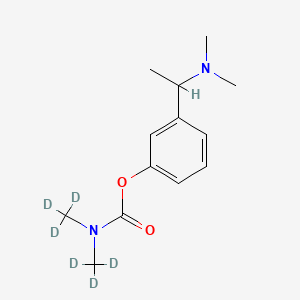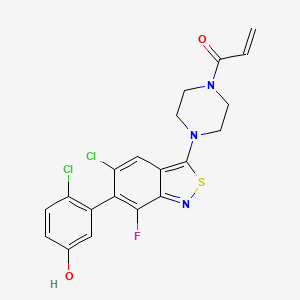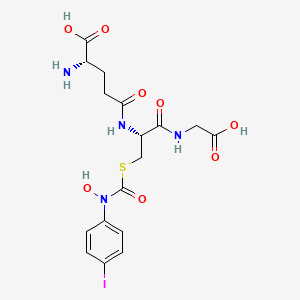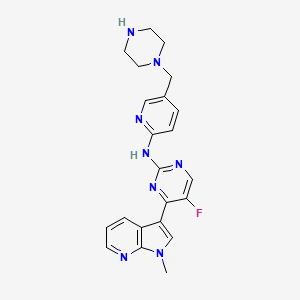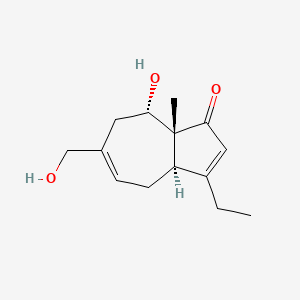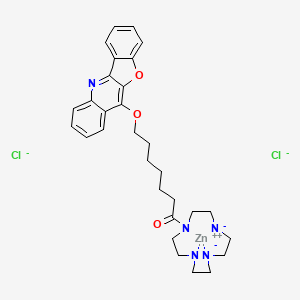
Zn(BQTC)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zn(BQTC): , also known as Zinc(II) bis(quinoline-2-carboxylate), is a highly potent inhibitor of both mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). This compound causes significant damage to mtDNA and nDNA, disrupting mitochondrial and nuclear functions sequentially. Zn(BQTC) promotes apoptotic signaling pathways triggered by DNA damage and exhibits selective antiproliferative effects on certain cancer cells, making it a valuable compound for anticancer research .
準備方法
Synthetic Routes and Reaction Conditions: Zn(BQTC) can be synthesized through a chemical method involving the reaction of zinc salts with quinoline-2-carboxylic acid under controlled conditions. The structural morphology and microstructure analysis of the synthesized materials are typically performed using techniques such as Fourier transform infrared spectroscopy (FTIR) and powder X-ray diffraction (XRD) .
Industrial Production Methods: Industrial production of Zn(BQTC) involves scaling up the laboratory synthesis methods. The process includes the preparation of zinc salts and quinoline-2-carboxylic acid in large quantities, followed by their reaction under optimized conditions to ensure high yield and purity. The final product is then purified and characterized using standard analytical techniques.
化学反応の分析
Types of Reactions: Zn(BQTC) undergoes various chemical reactions, including:
Oxidation: Zn(BQTC) can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: Zn(BQTC) can participate in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized quinoline derivatives, while reduction may produce reduced zinc complexes.
科学的研究の応用
Zn(BQTC) has a wide range of scientific research applications, including:
Chemistry: Zn(BQTC) is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its effects on mitochondrial and nuclear DNA, making it valuable for research on cellular processes and DNA damage.
Industry: Zn(BQTC) is used in the development of new materials and as a component in various industrial processes.
作用機序
Zn(BQTC) exerts its effects by inhibiting mitochondrial DNA (mtDNA) and nuclear DNA (nDNA). This inhibition causes severe damage to the DNA, disrupting mitochondrial and nuclear functions. The compound promotes the DNA damage-induced apoptotic signaling pathway, leading to cell death. Zn(BQTC) selectively targets certain cancer cells, making it a promising candidate for anticancer research .
類似化合物との比較
Zn(BTC): Zinc(II) bis(trimesic acid) is another zinc-based compound with similar structural properties but different applications.
Zn(BDC): Zinc(II) bis(benzenedicarboxylate) is used in various industrial and research applications.
Uniqueness of Zn(BQTC): Zn(BQTC) is unique due to its potent inhibitory effects on both mitochondrial and nuclear DNA, making it highly effective in promoting apoptotic pathways and exhibiting selective antiproliferative activity against certain cancer cells. This sets it apart from other similar compounds that may not have the same level of specificity and potency .
特性
分子式 |
C30H36Cl2N5O3Zn-3 |
|---|---|
分子量 |
650.9 g/mol |
IUPAC名 |
zinc;1-(1-aza-4,7,10-triazanidacyclododec-1-yl)-7-([1]benzofuro[3,2-b]quinolin-11-yloxy)heptan-1-one;dichloride |
InChI |
InChI=1S/C30H36N5O3.2ClH.Zn/c36-27(35-20-18-32-16-14-31-15-17-33-19-21-35)13-3-1-2-8-22-37-29-23-9-4-6-11-25(23)34-28-24-10-5-7-12-26(24)38-30(28)29;;;/h4-7,9-12H,1-3,8,13-22H2;2*1H;/q-3;;;+2/p-2 |
InChIキー |
LLMCVJDKYJGRAK-UHFFFAOYSA-L |
正規SMILES |
C1C[N-]CCN(CC[N-]CC[N-]1)C(=O)CCCCCCOC2=C3C(=NC4=CC=CC=C42)C5=CC=CC=C5O3.[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


